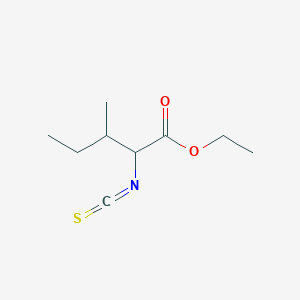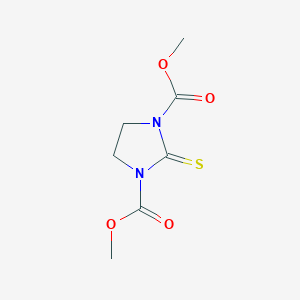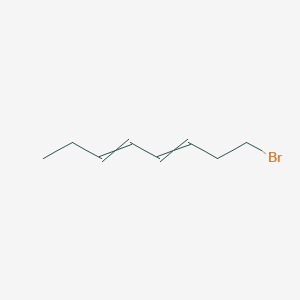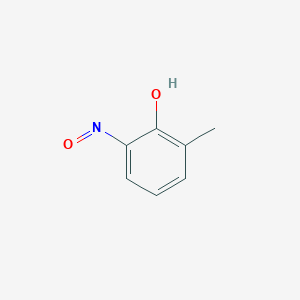
3,3,10,10-Tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,10,10-Tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane: is an organosilicon compound with the molecular formula C12H30O6Si2 . This compound is characterized by the presence of silicon, oxygen, and sulfur atoms within its structure, making it a unique and versatile chemical entity. It is primarily used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane typically involves the reaction of trimethoxysilane derivatives with appropriate sulfur-containing compounds. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction temperature and solvent choice play crucial roles in determining the yield and purity of the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfur atoms in the compound to thiols or sulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and amines are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, amines; reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins
Biology: In biological research, this compound is explored for its potential as a cross-linking agent in protein and enzyme studies. Its ability to form stable bonds with biomolecules makes it valuable in the development of bioconjugates and immobilized enzymes.
Medicine: The compound’s reactivity with thiol groups has led to investigations into its use as a drug delivery agent. By modifying the compound with therapeutic molecules, researchers aim to create targeted drug delivery systems with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is utilized as a coupling agent in the production of composite materials. Its ability to enhance the adhesion between different phases in composites makes it valuable in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism of action of 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane involves its interaction with various molecular targets. The compound’s methoxy groups can undergo hydrolysis, leading to the formation of silanol groups. These silanol groups can further react with other functional groups, forming stable covalent bonds. The presence of sulfur atoms allows for the formation of disulfide bonds, which are crucial in cross-linking reactions.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to cross-linking and stabilization.
Polymer Matrices: In polymer chemistry, the compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
- 1,6-Bis(trimethoxysilyl)hexane
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
Comparison: While 3,3,10,10-tetramethoxy-2,11-dioxa-6,7-dithia-3,10-disiladodecane shares similarities with other organosilicon compounds, its unique combination of silicon, oxygen, and sulfur atoms sets it apart. The presence of sulfur atoms introduces additional reactivity, allowing for the formation of disulfide bonds, which are not possible with purely silicon-oxygen compounds. This makes it particularly valuable in applications requiring enhanced cross-linking and stabilization.
Eigenschaften
CAS-Nummer |
58392-98-6 |
|---|---|
Molekularformel |
C10H26O6S2Si2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
trimethoxy-[2-(2-trimethoxysilylethyldisulfanyl)ethyl]silane |
InChI |
InChI=1S/C10H26O6S2Si2/c1-11-19(12-2,13-3)9-7-17-18-8-10-20(14-4,15-5)16-6/h7-10H2,1-6H3 |
InChI-Schlüssel |
JQBSHJQOBJRYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCSSCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)



![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

